

Analytical methods for (3-Chlorophenyl)(3-methylphenyl)methanamine characterization

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Compound of Interest

Compound Name: (3-Chlorophenyl)(3-methylphenyl)methanamine

CAS No.: 1184429-99-9

Cat. No.: B2781092

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Comprehensive Analytical Profiling of (3-Chlorophenyl)(3-methylphenyl)methanamine Introduction & Scope

(3-Chlorophenyl)(3-methylphenyl)methanamine (referred to herein as CPM-Amine) is a chiral diarylmethylamine intermediate often utilized in the synthesis of antihistamines, antidepressants (e.g., sertraline analogs), and calcium channel blockers. Its structure features a central chiral carbon bonded to two meta-substituted phenyl rings, an amine group, and a hydrogen atom.^[1]

The structural similarity of the two aromatic rings (differing only by Cl vs. CH₃ substitution at the meta position) presents significant challenges for chromatographic resolution and spectroscopic differentiation. This guide provides a validated analytical framework for the identity confirmation, purity assessment, and chiral resolution of CPM-Amine, adhering to ICH Q2(R1) validation principles.

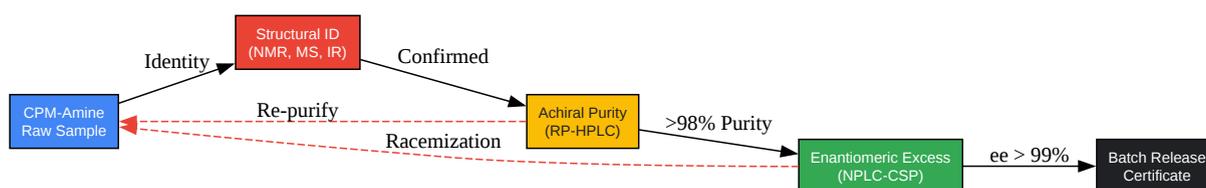
Key Analytical Challenges

- **Chiral Resolution:** The steric and electronic similarities between the 3-chlorophenyl and 3-methylphenyl groups require high-selectivity chiral stationary phases (CSPs).^[1]

- Amine Tailing: The basic primary amine leads to peak tailing on standard silica-based columns due to silanol interactions.[1]
- Structural Isomerism: Distinguishing the meta-substituted isomer from potential ortho or para impurities generated during non-regioselective synthesis.[1]

Analytical Workflow Overview

The following diagram outlines the decision matrix for characterizing CPM-Amine batches.



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Figure 1: Sequential analytical workflow for the characterization of CPM-Amine.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The 3-Cl and 3-Me substitution patterns create a complex aromatic region.[1] The key diagnostic signal is the methine proton, which appears as a singlet due to the lack of adjacent protons on the central carbon, though it may show broadening if NH₂ exchange is slow.

Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ or CDCl₃.

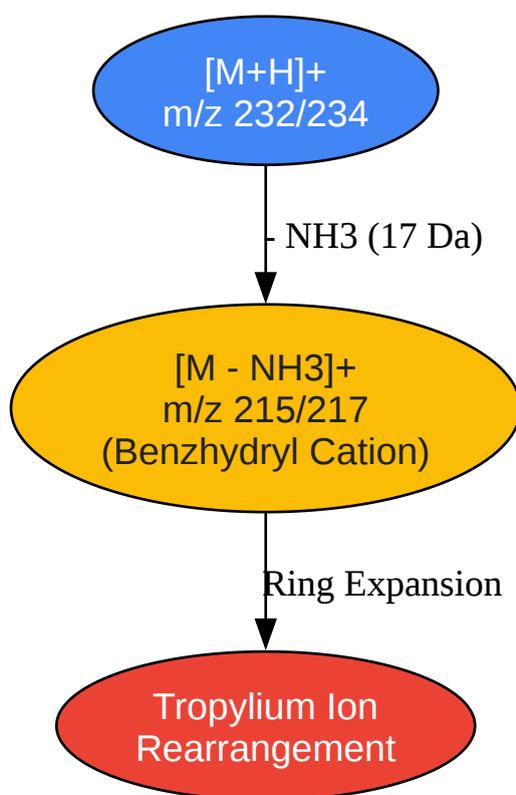
Nucleus	Chemical Shift (δ ppm)	Multiplicity	Assignment	Causality/Notes
^1H	2.32	Singlet (3H)	Ar-CH ₃	Diagnostic for the methylphenyl ring.[1]
^1H	5.15	Singlet (1H)	Ar-CH-Ar	The chiral center methine.[1] Shifted downfield by two aryl rings and N.
^1H	1.8 - 2.2	Broad Singlet (2H)	-NH ₂	Exchangeable with D ₂ O.[1] Chemical shift varies with concentration/solvent.[1]
^1H	6.90 - 7.45	Multiplet (8H)	Ar-H	Complex overlapping region.[1] 3-Cl ring protons typically deshielded vs 3-Me.[1]
^{13}C	21.4	Singlet	Ar-CH ₃	Methyl carbon.[1]
^{13}C	59.8	Singlet	Ar-CH-NH ₂	The chiral carbon.[1]

Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its characteristic isotope signature.

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

- Expected Ion:
.
- Isotope Pattern: Chlorine possesses two stable isotopes, ^{35}Cl (75.8%) and ^{37}Cl (24.2%).^[1]
 - Result: A mass spectrum showing a parent peak at m/z 232.1 (100%) and a secondary peak at m/z 234.1 (~33%) confirms the presence of exactly one chlorine atom.



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Figure 2: Primary fragmentation pathway in ESI-MS.^[1] The loss of ammonia to form a stabilized benzhydryl cation is the dominant pathway.

Chromatographic Purity (Achiral HPLC)

Objective: Quantify chemical impurities (e.g., benzophenone precursors, des-chloro analogs) prior to chiral analysis. Challenge: Basic amines interact with acidic silanols on silica columns, causing peak tailing. Solution: Use of a high-purity, end-capped C18 column with an acidic modifier (TFA or Formic Acid) to protonate the amine and suppress silanol ionization.

Protocol: Achiral Purity Method

- Instrument: HPLC with PDA/UV detector.
- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent.[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 220 nm (Amine/Aryl absorption) and 254 nm.[1]
- Temperature: 30°C.

Gradient Table:

Time (min)	% A	% B	Event
0.0	90	10	Equilibration
2.0	90	10	Injection
15.0	10	90	Linear Gradient
20.0	10	90	Wash

| 20.1 | 90 | 10 | Re-equilibration [[1]

System Suitability Criteria:

- Tailing Factor (): < 1.5 (Critical for amines).[1]
- Theoretical Plates (): > 5000.[1]

Enantiomeric Separation (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee). Mechanism: The separation relies on the "Three-Point Interaction" model between the analyte and the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)). The interactions involve:

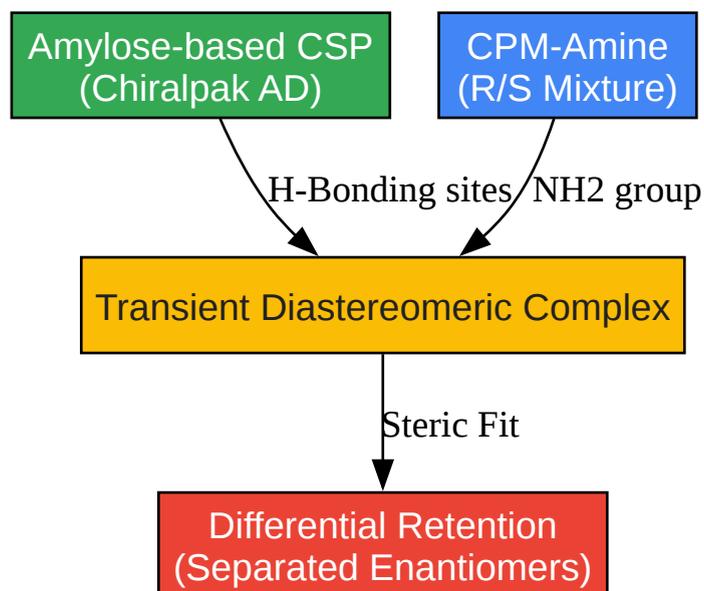
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interactions (Aryl rings).[1]
- Hydrogen bonding (Amine NH₂).[1]
- Steric inclusion in the amylose helix.[1]

Protocol: Normal Phase Chiral Method

- Column: Daicel Chiralpak AD-H or AD-3 (250 mm x 4.6 mm, 5 μm).[1]
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]
 - Note: DEA is mandatory to mask residual silanols and ensure sharp peaks for the basic amine.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Temperature: 25°C.

Expected Results:

- Resolution (): > 2.0 between enantiomers.
- Elution Order: Must be determined experimentally using a pure standard of the (R)- or (S)- enantiomer, as elution order can flip based on solvent/column combinations.[1]



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Figure 3: Mechanism of chiral recognition.[1] The formation of transient diastereomeric complexes allows for the separation of enantiomers.

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